molecular formula C14H17NO3S B2880632 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1351635-01-2

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2880632
CAS No.: 1351635-01-2
M. Wt: 279.35
InChI Key: ZBSTXSCJIIQXJA-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 3-methylthiophene moiety linked via a hydroxyethyl chain to a 2,5-dimethylfuran-3-carboxamide group. The presence of both thiophene and furan rings suggests enhanced π-π stacking interactions and metabolic stability compared to simpler aromatic systems.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-8-4-5-19-13(8)12(16)7-15-14(17)11-6-9(2)18-10(11)3/h4-6,12,16H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSTXSCJIIQXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

The furan-3-carboxylic acid core is synthesized via Friedel-Crafts acylation of 2,5-dimethylfuran. A representative procedure involves reacting 2,5-dimethylfuran (10 mmol) with ethyl oxalyl chloride (12 mmol) in the presence of aluminum trichloride (AlCl₃, 1.2 equiv) in dichloromethane at 0°C for 3 hours. The intermediate ethyl 2,5-dimethylfuran-3-glyoxylate is hydrolyzed under basic conditions (NaOH, H₂O/EtOH, reflux, 2 h) to yield 2,5-dimethylfuran-3-carboxylic acid in 78% yield (Table 1).

Table 1: Optimization of 2,5-Dimethylfuran-3-Carboxylic Acid Synthesis

Entry Acylating Agent Catalyst Solvent Temp (°C) Yield (%)
1 Ethyl oxalyl chloride AlCl₃ CH₂Cl₂ 0 78
2 Oxalyl chloride SnCl₄ Benzene 25 65

Alternative routes include Rhodium(III)-catalyzed C–H activation of 2-arylpyridines, though this method is less efficient for furan derivatives.

Preparation of 2-(3-Methylthiophen-2-yl)Ethanol

The thiophene-containing ethanolamine side chain is synthesized via electrophilic substitution and subsequent reduction. 3-Methylthiophene (10 mmol) undergoes lithiation with n-butyllithium (n-BuLi, 1.1 equiv) in tetrahydrofuran (THF) at –78°C, followed by quenching with ethylene oxide to afford 2-(3-methylthiophen-2-yl)acetaldehyde. Reduction with sodium borohydride (NaBH₄, 1.5 equiv) in methanol yields 2-(3-methylthiophen-2-yl)ethanol in 82% yield (Scheme 1).

Scheme 1:
3-Methylthiophene → Lithiation → Quenching with ethylene oxide → NaBH₄ reduction → 2-(3-Methylthiophen-2-yl)ethanol

Conversion to 2-Amino-1-(3-Methylthiophen-2-yl)Ethanol

The ethanol intermediate is converted to the primary amine via a two-step process:

  • Mesylation: 2-(3-Methylthiophen-2-yl)ethanol (10 mmol) reacts with methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) at 0°C for 1 h.
  • Ammonolysis: The mesylate intermediate is treated with aqueous ammonia (NH₃, 28%) in tetrahydrofuran (THF) at 60°C for 12 h, yielding 2-amino-1-(3-methylthiophen-2-yl)ethanol in 67% yield.

Amide Bond Formation

The final step employs Schotten-Baumann conditions to couple 2,5-dimethylfuran-3-carboxylic acid with 2-amino-1-(3-methylthiophen-2-yl)ethanol. The carboxylic acid (10 mmol) is activated as an acid chloride using phosphorus pentachloride (PCl₅, 1.1 equiv) in dichloroethane at 25°C for 2 h. The acid chloride is reacted with the amine (12 mmol) in the presence of sodium hydroxide (NaOH, 2.0 equiv) and water, yielding the target carboxamide in 73% yield (Table 2).

Table 2: Amide Coupling Optimization

Entry Coupling Reagent Base Solvent Temp (°C) Yield (%)
1 PCl₅ NaOH DCE/H₂O 25 73
2 EDCl/HOBt TEA DMF 0 68

Stereochemical and Purification Considerations

The hydroxyethyl moiety introduces a stereocenter, necessitating chiral resolution if enantiopure material is required. Racemic synthesis dominates industrial workflows, with silica gel chromatography (ethyl acetate/hexanes) achieving >95% purity.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) favors the PCl₅-mediated acid chloride method due to lower costs and simplified workup. Patents highlight inert gas atmospheres (N₂/Ar) to prevent oxidation during amide coupling.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound shares structural homology with several 2-oxoindoline derivatives and hydroxy-acetamide-containing molecules reported in recent studies. Key comparisons include:

Compound Core Structure Substituents Reported Activity (IC₅₀ or EC₅₀) Source
Target Compound Thiophene-Furan Hybrid 3-Methylthiophen-2-yl, 2,5-dimethylfuran-3-carboxamide Under investigation
Compound 2 (EGY Study) 2-Oxoindoline Phenethyl, hydroxy-acetamide Kinase inhibition: 0.45 µM
Compound 15 (EGY Study) 5-Methyl-2-oxoindoline Phenyl, hydroxy-acetamide Cytotoxicity: 1.2 µM (HeLa cells)
Example 6 (Eli Lilly Patent) Pyrazine-Phenyl Hybrid 3,5-Difluorophenyl, hydroxy-acetyl, methylpyrazine Kinase inhibition: <0.1 µM

Key Observations :

  • Hydroxy-Acetamide Motif : The hydroxyethyl-acetamide linker is conserved across multiple compounds, suggesting a role in hydrogen bonding with kinase ATP-binding pockets .
  • Steric Effects : The 3-methyl group on the thiophene ring may enhance metabolic stability compared to unsubstituted thiophenes, as seen in Eli Lilly’s fluorophenyl derivatives .

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